molecular formula C9H12O2 B6597192 5-tert-butylfuran-2-carbaldehyde CAS No. 64122-20-9

5-tert-butylfuran-2-carbaldehyde

Cat. No. B6597192
CAS RN: 64122-20-9
M. Wt: 152.19 g/mol
InChI Key: XAJRJTUVQKKBDW-UHFFFAOYSA-N
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Description

5-tert-butylfuran-2-carbaldehyde is a chemical compound with the CAS number 64122-20-9 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C9H12O2 . The molecular weight is 152.19 .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • Synthesis of Pyrido[4,3-d]pyrimidines

    A study explored the cyclization of 6-arylethynylpyrimidine-5-carbaldehydes with tert-butylamine, leading to the high-yielding preparation of 7-arylpyrido[4,3-d]pyrimidines. This process demonstrates a novel method in the synthesis of complex chemical structures (Čikotienė et al., 2009).

  • Enantioselectivity in Soai Reaction

2. Materials Science and Photophysical Properties

  • Optoelectronic Applications: Research on tert-butyl-1,3-dimethylpyrene 5-carbaldehyde and its derivatives indicates their potential in organic optoelectronic applications, like organic light-emitting devices (OLEDs). This highlights the importance of 5-tert-butylfuran-2-carbaldehyde derivatives in developing advanced materials (Hu et al., 2013).

3. Catalysis and Green Chemistry

  • Heterogeneously Catalyzed Reactions: A study focusing on heterogeneously catalyzed reactions of carbohydrates for the production of furfural, including furan-2-carbaldehyde, underlines the role of this compound derivatives in green chemistry and sustainable industrial processes (Karinen et al., 2011).

4. Organic Synthesis

  • Synthesis of Complex Organic Structures: The use of tert-butylfuran-2-carbaldehyde derivatives in various organic synthesis reactions, like the preparation of azidooxazole derivatives and hydrazones, demonstrates their versatility in constructing diverse organic molecules (L'abbé et al., 1993); (Syakaev et al., 2006).

properties

IUPAC Name

5-tert-butylfuran-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,3)8-5-4-7(6-10)11-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJRJTUVQKKBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(O1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546941
Record name 5-tert-Butylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64122-20-9
Record name 5-tert-Butylfuran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (26.75 g, 0.174 mol) was added dropwise to dimethylformamide (12.92 g, 0.177 mol). This mixture was cooled to 10° C. for 1/2 hour, then 2-t-butylfuran (18.45 g, 0.149 mol) was added dropwise and the mixture stirred at room temperature for 3 hours. The mixture was poured into ice/water, neutralised with sodium carbonate and extracted into diethyl ether. The ethereal extracts were washed with water, dried over anhydrous sodium sulphate and the solvent removed to give a brown oil. Purification by column chromatography (silica eluted with petroleum ether/ethyl acetate 9:1) gave 5-t-butyl-2-furancarboxaldehyde (22.46 g, 99%).
Quantity
26.75 g
Type
reactant
Reaction Step One
Quantity
12.92 g
Type
reactant
Reaction Step One
Quantity
18.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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